molecular formula C14H15NO3S B3020697 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 344278-75-7

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No. B3020697
CAS RN: 344278-75-7
M. Wt: 277.34
InChI Key: SPYRBQKPFRPRKB-UHFFFAOYSA-N
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Description

The compound 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a derivative of pyridinone, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of the phenylsulfonyl group suggests potential for interaction with various biological targets, as well as possible utility in supramolecular chemistry due to its ability to engage in robust interactions, such as those seen in sulfonate···pyridinium synthons .

Synthesis Analysis

The synthesis of pyridinone derivatives can involve various strategies, including low-temperature conversions and multistep reactions. For instance, the synthesis of 2,4-dimethyl-3-pyridinol and its derivatives, which are structurally related to 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, was achieved through a low-temperature aryl bromide-to-alcohol conversion . Another related compound, 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, was synthesized from the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . These methods highlight the synthetic versatility of pyridinone derivatives and the influence of substituents on the synthetic route.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is influenced by the substituents attached to the pyridine ring. For example, the introduction of a phenylsulfonyl group can impact the regiochemistry of aromatic nucleophilic substitution reactions, as seen in the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine . The molecular structure can also dictate the formation of supramolecular assemblies, as demonstrated by the utilization of a sulfonate···pyridinium synthon in the design of molecular complexes .

Chemical Reactions Analysis

Pyridinone derivatives can participate in a variety of chemical reactions. The presence of a phenylsulfonyl group can influence the reactivity and selectivity of these compounds. For instance, the reaction of nucleophiles with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine showed that substitution generally occurs at the less hindered position of the pyridine ring, although steric hindrance can lead to mixtures of ortho- and para-substituted products . Additionally, pyridinone derivatives can act as precursors for ortho-quinodimethanes, which can undergo Diels–Alder reactions to form cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are closely related to their molecular structure. The basicity of these compounds can approach physiological pH with increasing electron density in the ring . The introduction of electron-withdrawing groups, such as the phenylsulfonyl group, can affect these properties significantly. Moreover, the stability of these compounds to air oxidation varies, with some pyridinols showing indefinite stability while others decompose upon extended exposure to the atmosphere . The reactivity towards peroxyl radicals also indicates that some pyridinone derivatives can be potent antioxidants .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Electron-Rich Pyridines : The synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines and their use in asymmetric hydrogenation of unfunctionalized alkenes has been explored. These compounds show potential in catalysis due to their air-stable and tunable properties (Qu et al., 2014).

  • Palladium-Catalyzed Decarboxylative Couplings : Research on 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, obtained through palladium-catalyzed decarboxylative Suzuki coupling, shows promise for synthesizing various organic compounds (Suresh et al., 2013).

  • Sulfonation Studies : The efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid has led to the development of a clean protocol for direct synthesis of sulfonyl chlorides and sulfonamide derivatives (Janosik et al., 2006).

Pharmaceutical Applications

  • HIV-1 Reverse Transcriptase Inhibitors : Some derivatives of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, particularly 4-(Arylthio)-pyridin-2(1H)-ones, have shown potent HIV-1 specific reverse transcriptase inhibitory properties, highlighting their potential in antiviral drug development (Dollé et al., 1995).

  • Antimicrobial Activity : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized, exhibiting promising antibacterial and antifungal activity, suggesting their use in drug design (Elgemeie et al., 2017).

Analytical Chemistry

  • Metabolite Analysis : A study on the metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, which includes a 3-(phenylsulfonyl)-pyridinone moiety, used high-performance liquid chromatography and mass spectrometry to elucidate the structures of these metabolites, contributing to understanding the drug's mechanism of action and metabolic processes (Wang et al., 2014).

Organic Synthesis

  • Synthesis of Pyridinone Derivatives : The conversion of pyrazinones into sulfolene pyridinones, which act as precursors for ortho-quinodimethanes, has been investigated. This method is significant for the synthesis of pyridinone derivatives through intramolecular cycloaddition (Govaerts et al., 2002).

properties

IUPAC Name

3-(benzenesulfonyl)-1,4,6-trimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-9-11(2)15(3)14(16)13(10)19(17,18)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYRBQKPFRPRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

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